

Technical Synthesis Guide: 5-Methoxy-2-nitro-N-propylaniline

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Compound of Interest

Compound Name: 5-Methoxy-2-nitro-N-propylaniline

CAS No.: 1437794-73-4

Cat. No.: B2477771

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Executive Summary & Strategic Analysis

Target Molecule: **5-Methoxy-2-nitro-N-propylaniline** CAS Registry Number: (Analogous to 16133-49-6 for the parent aniline) Molecular Formula: C

H

N

O

Molecular Weight: 210.23 g/mol

This guide details the synthesis of **5-Methoxy-2-nitro-N-propylaniline**, a functionalized nitro-aromatic intermediate often employed in the development of azo dyes, kinase inhibitors (e.g., EGFR targets), and heterocyclic pharmaceutical scaffolds.

The synthesis is approached through two distinct methodologies tailored to the available starting materials and scale requirements:

- Route A (Process Scale): A stepwise Nucleophilic Aromatic Substitution (S_NAr) sequence starting from 2,4-difluoronitrobenzene.^[1] This route offers high regiocontrol and scalability.
- Route B (Medicinal Chemistry Scale): Reductive amination of the commercially available 5-methoxy-2-nitroaniline. This route minimizes step count for small-scale library generation.

Retrosynthetic Analysis

The strategic disconnection relies on the electronic activation provided by the nitro group. The ortho and para positions relative to the nitro group are highly susceptible to nucleophilic attack.

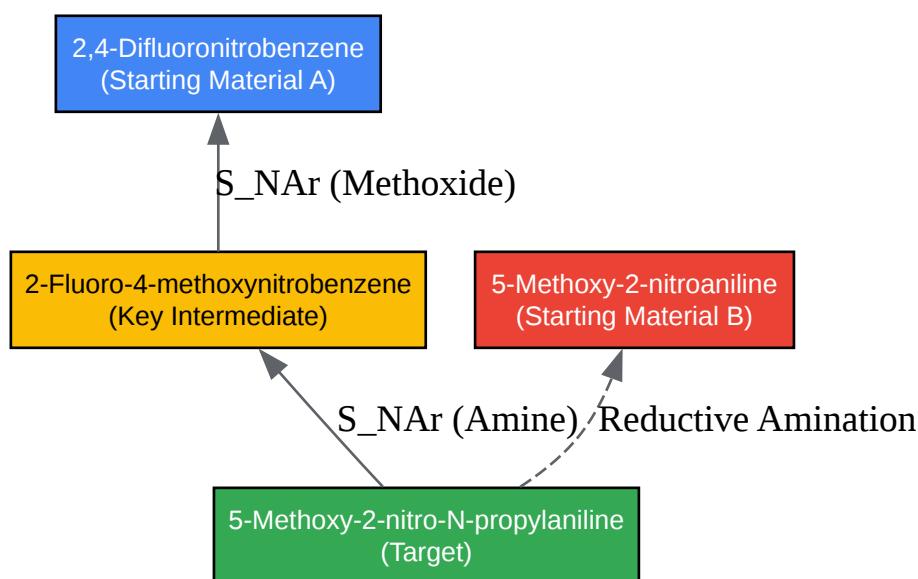


Figure 1: Retrosynthetic disconnection strategies.

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Route A: Sequential S_NAr (The "Process" Route)

This route is preferred for scale-up (>10g) due to the low cost of reagents and the ability to control regioselectivity through temperature and stoichiometry.

Phase 1: Regioselective Methoxylation

Objective: Selectively install the methoxy group at the para-position (C4) relative to the nitro group. Rationale: In 2,4-difluoronitrobenzene, the para-fluorine is sterically less hindered than

the ortho-fluorine, making it the preferred site for attack by alkoxides at controlled temperatures.

Reaction Scheme:

Protocol:

- Setup: Charge a 3-neck round-bottom flask with 2,4-difluoronitrobenzene (1.0 equiv) and anhydrous Methanol (5 mL/mmol).
- Cooling: Cool the solution to -10°C using an ice/salt bath.
- Addition: Dropwise add a solution of Sodium Methoxide (0.95 equiv, 25% wt in MeOH) over 30 minutes. Note: Use a slight deficit of methoxide to prevent bis-substitution.
- Reaction: Stir at -10°C to 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.
- Workup: Quench with water. The product often precipitates. If not, extract with Dichloromethane (DCM). Wash organics with water and brine. Dry over MgSO₄.
- Purification: Recrystallize from Ethanol/Water if necessary.

Phase 2: Amination with Propylamine

Objective: Displace the remaining ortho-fluorine with propylamine. Rationale: The ortho-fluorine is activated by the adjacent nitro group. The intramolecular H-bond in the transition state often accelerates amine addition at this position.

Reaction Scheme:

Protocol:

- Setup: Dissolve 2-Fluoro-4-methoxynitrobenzene (1.0 equiv) in DMF (Dimethylformamide, 3 mL/mmol).
- Base: Add Potassium Carbonate (K

CO

, 1.5 equiv) to scavenge HF.

- Nucleophile: Add Propylamine (1.2 equiv).
- Heating: Heat the mixture to 60°C for 4-6 hours.
- Workup: Pour the reaction mixture into ice-water (10x volume). The bright orange/yellow solid product should precipitate.
- Isolation: Filter the solid. Wash copiously with water to remove DMF and inorganic salts.
- Drying: Vacuum dry at 40°C.

Route B: Reductive Amination (The "Lab" Route)

This route is ideal if 5-Methoxy-2-nitroaniline is already in stock. It avoids the handling of fluorinated precursors but requires careful control to prevent over-alkylation.

Reaction Scheme:

Protocol:

- Imine Formation: In a flask, combine 5-Methoxy-2-nitroaniline (1.0 equiv) and Propanal (1.5 equiv) in Dichloromethane (DCM). Add Acetic Acid (2.0 equiv) and Magnesium Sulfate (anhydrous, 2.0 equiv) to absorb water. Stir at Room Temperature (RT) for 2 hours.
- Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (1.5 equiv) in portions.
- Reaction: Allow to warm to RT and stir overnight.
- Quench: Quench with saturated NaHCO₃ solution.
- Extraction: Extract with DCM. Dry organic layer over Na

SO

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- Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) is usually required to separate the secondary amine product from unreacted aniline.

Comparative Data & Specifications

Parameter	Route A (S Ar)	Route B (Reductive Amination)
Starting Material	2,4-Difluoronitrobenzene	5-Methoxy-2-nitroaniline
Step Count	2	1
Overall Yield (Est.)	65 - 75%	50 - 60%
Atom Economy	High	Moderate (Boron waste)
Scalability	Excellent (kg scale)	Good (g scale)
Key Impurity	2,4-Dimethoxynitrobenzene	Tertiary amine (N,N-dipropyl)

Experimental Workflow Visualization

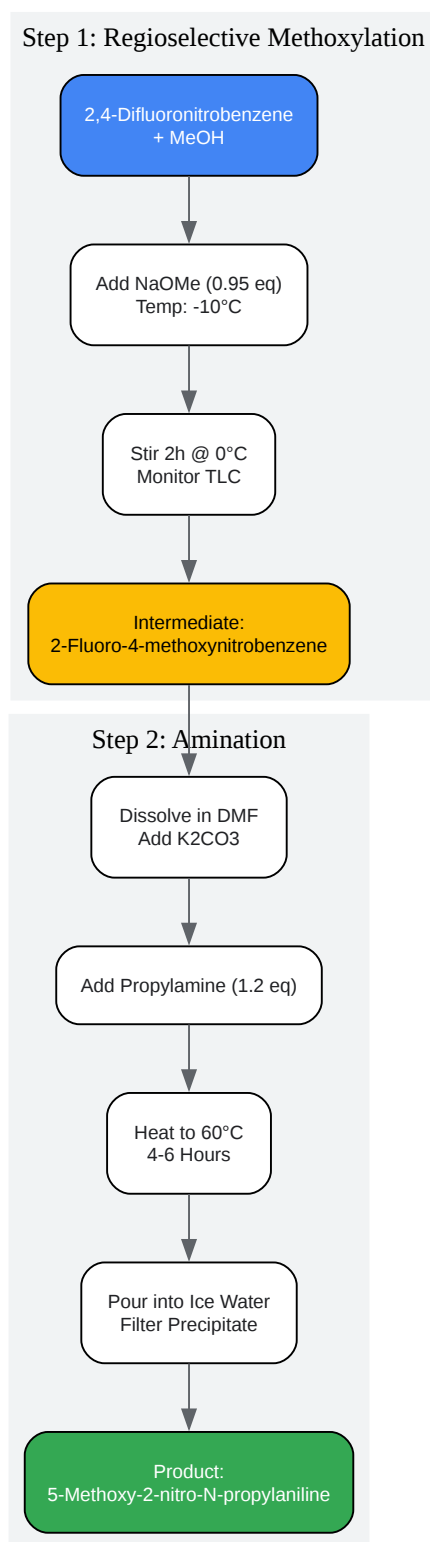


Figure 2: Process workflow for Route A (SNAr Strategy).

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Safety & Handling

- Nitro Compounds: Both starting materials and products are nitro-aromatics. While generally stable, they can decompose exothermically at high temperatures. Do not distill the final product at atmospheric pressure.
- 2,4-Difluoronitrobenzene: A skin sensitizer and lachrymator. Handle in a fume hood.
- Hydrofluoric Acid (HF): The S

Ar reaction generates Fluoride ions. In acidic media, this can form HF. Ensure the reaction remains basic (K

CO

) and dispose of aqueous waste in accordance with fluoride protocols.

References

- Regioselectivity in S

Ar Reactions:

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Sources

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